molecular formula C5H2Cl2FN B021349 2,5-Dichloro-3-fluoropyridine CAS No. 103999-77-5

2,5-Dichloro-3-fluoropyridine

Cat. No.: B021349
CAS No.: 103999-77-5
M. Wt: 165.98 g/mol
InChI Key: UMURTAGJSLLLMZ-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-fluoropyridine is an organic compound with the molecular formula C5H2Cl2FN It is a derivative of pyridine, where two chlorine atoms and one fluorine atom are substituted at the 2nd, 5th, and 3rd positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichloro-3-fluoropyridine can be synthesized through several methods. One common approach involves the reaction of 2,5-dichloro-3-nitroaminopyridine with hydrogen fluoride or a boron trifluoride/solvent complex . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reactant concentrations, are meticulously controlled. The use of catalysts and solvents can also play a crucial role in optimizing the reaction efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-fluoropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: These reactions can modify the oxidation state of the compound, leading to different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions often require a base and are conducted in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different pyridine derivatives.

Scientific Research Applications

2,5-Dichloro-3-fluoropyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown promise in developing new drugs with improved efficacy and safety profiles.

    Industry: It is used in the production of agrochemicals, such as herbicides and insecticides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-3-fluoropyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties. This uniqueness makes it valuable in synthesizing specialized compounds that may not be easily accessible through other isomers.

Properties

IUPAC Name

2,5-dichloro-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2FN/c6-3-1-4(8)5(7)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMURTAGJSLLLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449995
Record name 2,5-Dichloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103999-77-5
Record name 2,5-Dichloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 450 ml (22.5 mol) of hydrogen fluoride in a stainless steel reaction vessel are added at a temperature of -5° to -1°, 163 g (1.0 mol) of 3-amino-2,5-dichloropyridine. Then there are added while stirring at the same temperature 82.8 g (1.2 mol) of sodium nitrite into the solution. The reaction mixture is stirred for 1.5 hours at -5° to -1°, then the temperature is slowly raised to +60° C. After the evolution of gas has ceased, the hydrogen fluoride is distilled off and the residue is taken up in methylene chloride. Ice/water is then added thereto and the cold mixture is neutralized with concentrated ammonium hydroxide solution. The organic phase separated and the water phase is extracted three times with methylene chloride. The organic phases are washed with water, dried over magnesium sulfate, filtered through silicagel and evaporated. Thus, 141.5 g (85% of the theory) of 2,5-dichloro-3-fluoropyridine are obtained.
Quantity
450 mL
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
163 g
Type
reactant
Reaction Step Two
Quantity
82.8 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 500 ml polytetrafluoroethylene reactor equipped with stirrer, thermometer and reflux condenser is charged with 120 g of hydrogen fluoride. A solution of 40.7 g (0.25 mol) of 3-amino-2,5-dichloropyridine in 100 ml of dimethylformamide is added dropwise at a temperature in the range from 0° C. to +10° C. Then 20.7 g (0.3 mol) of sodium nitrite are introduced into this solution at 55° C. The resultant nitrogen is removed from the reactor through the reflux condenser. Gas evolution ceases after 2 hours at +50° C. 150 ml of methylene chloride are added to the reaction mixture wich is then poured into ice water. The two-phase mixture is neutralized with concentrated ammonia solution. The organic phase is separated and the aqueous phase is extracted several times with methylene chloride. The combined organic phases are dried over sodium sulfate and concentrated by evaporation. The crude product is purified by distillation, affording 37.9 g (91.4% of theory) of 2,5-dichloro-3-fluoropyridine.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
40.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
20.7 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 500 ml polytetrafluoroethylene reactor equipped with stirrer, thermometer and reflux condenser is charged with 120 g of hydrogen fluoride. A solution of 40.7 g (0.25 mol) of 3-amino-2,5-dichloropyridine in 60 ml of dimethyl sulfoxide is added dropwise at a temperature in the range from 0° C. to +10° C. Over 11/2 hours, 24.7 g (0.325 mol) of dinitrogen trioxide are introduced into this solution at a temperature in the range from +°50 C. to 60° C. The resultant nitrogen is removed from the reactor through the reflux condenser. Gas evolution ceases after a total of 3 hours at 50° C. to 60° C. 150 ml of methylene chloride are added to the reaction mixture which is then poured into ice water. The two-phase mixture is neutralised with concentrated ammonia solution. The organic phase is separated and the aqueous phase is extracted several times with methylene chloride. The combined organic phases are dried over sodium sulfate. The solution is separated by distillation, affording 38.2 g (92.1% of theory) of 2,5-dichloro-3-fluoropyridine.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
40.7 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
24.7 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2,5-Dichloro-3-fluoropyridine in the context of the research presented?

A1: The research article highlights this compound as a key intermediate in a series of reactions leading to various substituted pyridines, including 4-pyridinecarboxylic acids and 4-iodopyridines []. These compounds are significant because they can be further modified to create a diverse library of pyridine derivatives, potentially valuable in medicinal chemistry and materials science.

Q2: Can you elaborate on the synthesis of this compound as described in the research?

A2: The article describes the synthesis of this compound from 5-Chloro-2,3-difluoropyridine, an intermediate in the production of a commercial pesticide []. This starting material undergoes hydrolysis to yield 5-chloro-3-fluoro-2H-pyridinone, which is then converted into this compound. While the specific reagents and conditions for this conversion are not detailed in the abstract, it highlights the compound's origin from an industrially relevant precursor.

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